molecular formula C21H23N3O3 B11310520 N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11310520
M. Wt: 365.4 g/mol
InChI Key: KNFMELLQFUPDMN-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Belumosudil: C20H21N3O4\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_4C20​H21​N3​O4​

    .
  • It is also known by its IUPAC name: N-(3-ethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.
  • This compound has gained attention due to its potential therapeutic applications.
  • Preparation Methods

    • A process for the preparation of Belumosudil has been described in a patent . It involves the synthesis of the compound from appropriate starting materials.
    • Unfortunately, specific synthetic routes and reaction conditions are proprietary information, but it is typically synthesized through multi-step organic synthesis.
    • Industrial production methods may vary depending on the manufacturer.
  • Chemical Reactions Analysis

    • Belumosudil can undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not publicly available.
    • Major products formed from these reactions would depend on the specific reaction type.
  • Scientific Research Applications

      Inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2): Belumosudil selectively inhibits ROCK2, an enzyme involved in cell signaling pathways.

      Clinical Trials: It has been investigated in clinical trials for the treatment of graft-versus-host disease (GVHD) and other immune-mediated disorders.

      Potential in Pulmonary Hypertension: Preclinical studies suggest its potential in treating pulmonary hypertension.

      Other Research Areas: Further research is ongoing to explore its applications in cancer, fibrosis, and neurodegenerative diseases.

  • Mechanism of Action

    • Belumosudil’s primary mechanism of action is the inhibition of ROCK2.
    • By blocking ROCK2, it modulates cellular processes related to inflammation, immune response, and vascular function.
  • Comparison with Similar Compounds

    • Belumosudil is unique due to its selective inhibition of ROCK2.
    • Similar compounds include other ROCK inhibitors (e.g., Fasudil, Y-27632), but their selectivity profiles differ.

    Properties

    Molecular Formula

    C21H23N3O3

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    N-(3-ethylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

    InChI

    InChI=1S/C21H23N3O3/c1-4-15-6-5-7-17(12-15)22-19(25)13-26-18-10-8-16(9-11-18)21-23-20(14(2)3)24-27-21/h5-12,14H,4,13H2,1-3H3,(H,22,25)

    InChI Key

    KNFMELLQFUPDMN-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

    Origin of Product

    United States

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